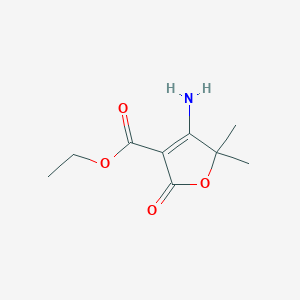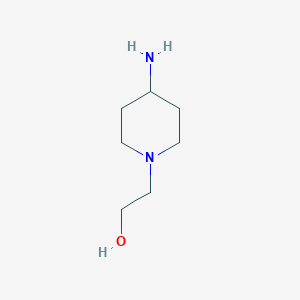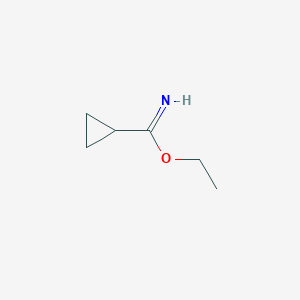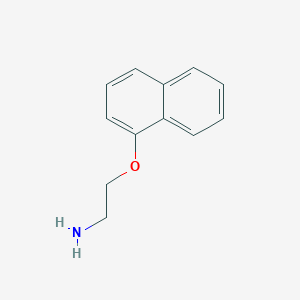
5-丁基苯-1,3-二醇
描述
科学研究应用
5-Butylbenzene-1,3-diol has diverse applications in scientific research:
作用机制
Target of Action
5-Butylbenzene-1,3-diol, also known as tert-butylcatechol, is a member of the phenol family . The unique structure of 5-butylbenzene-1,3-diol brings about a series of interesting properties. As an organic compound, it is primarily hydrophobic, meaning it repels water . This property makes it useful in industries that require the material to be resistant to moisture .
Mode of Action
One of the most notable properties of 5-butylbenzene-1,3-diol is its antioxidant properties . As a catechol derivative, it has significant antioxidant activity, scavenging harmful free radicals and preventing oxidative damage . This property has attracted attention from the cosmetics industry for its potential benefits in skin care products, where it can help prevent premature aging and promote healthy skin conditions .
Biochemical Pathways
Its antioxidant activity suggests that it may play a role in pathways related to oxidative stress and cellular aging
Pharmacokinetics
Its hydrophobic nature suggests that it may have good bioavailability and could be absorbed well in the body .
Result of Action
The primary result of the action of 5-butylbenzene-1,3-diol is its antioxidant activity . By scavenging harmful free radicals, it can prevent oxidative damage to cells and tissues . This can help to maintain the health and integrity of cells, potentially slowing down the aging process and promoting healthy skin conditions .
Action Environment
The action of 5-butylbenzene-1,3-diol can be influenced by various environmental factors. Its hydrophobic nature means that it is resistant to moisture, which could influence its stability and efficacy . Additionally, its antioxidant activity could be influenced by the presence of other antioxidants or pro-oxidants in the environment .
生化分析
Biochemical Properties
5-Butylbenzene-1,3-diol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been studied for its bactericidal properties, indicating its potential use in antimicrobial applications . The compound interacts with enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into other metabolites. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
The effects of 5-Butylbenzene-1,3-diol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular functions, such as increased or decreased proliferation, apoptosis, or differentiation. Additionally, 5-Butylbenzene-1,3-diol has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Butylbenzene-1,3-diol exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit certain hydrolases, leading to the accumulation of specific substrates, or activate oxidoreductases, facilitating the conversion of substrates into products. These interactions can result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Butylbenzene-1,3-diol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Butylbenzene-1,3-diol is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations may lead to cytotoxic effects, while lower concentrations may have more subtle, regulatory effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-Butylbenzene-1,3-diol in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as antimicrobial activity or modulation of metabolic pathways. At higher dosages, it may induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Studies in animal models have shown that there is a threshold dosage beyond which the compound’s effects become detrimental. Therefore, careful consideration of dosage is essential when evaluating the compound’s potential therapeutic applications.
Metabolic Pathways
5-Butylbenzene-1,3-diol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by enzymes such as hydrolases and oxidoreductases, which facilitate its conversion into other metabolites. These metabolic pathways are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 5-Butylbenzene-1,3-diol within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can influence its overall activity and function, as well as its potential therapeutic applications . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in various biological contexts.
Subcellular Localization
5-Butylbenzene-1,3-diol exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications . The subcellular distribution of 5-Butylbenzene-1,3-diol can influence its interactions with other biomolecules and its overall efficacy in modulating cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
5-Butylbenzene-1,3-diol can be synthesized from 1-butyl-3,5-dimethoxybenzene through a demethylation reaction using boron tribromide in dichloromethane at 0°C to room temperature . The reaction involves the removal of methoxy groups, resulting in the formation of hydroxyl groups at the 1 and 3 positions on the benzene ring.
Industrial Production Methods
Industrial production of 5-Butylbenzene-1,3-diol typically involves similar synthetic routes but on a larger scale. The process ensures high purity and stability of the compound, making it suitable for various applications .
化学反应分析
Types of Reactions
5-Butylbenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated benzene derivatives
相似化合物的比较
Similar Compounds
4-tert-Butylcatechol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
Butylated hydroxyanisole: Contains a butyl group and hydroxyl group but with different substitution patterns on the benzene ring.
Uniqueness
5-Butylbenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties and hydrophobic characteristics, making it particularly useful in applications requiring moisture resistance and oxidative stability .
属性
IUPAC Name |
5-butylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h5-7,11-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZMGUQZTOWLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563470 | |
| Record name | 5-Butylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46113-76-2 | |
| Record name | 5-Butylbenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



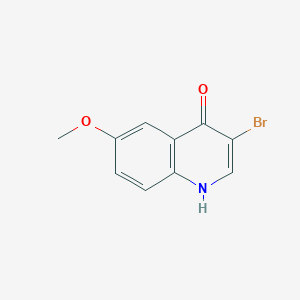
![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)



![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)

